molecular formula C10H15NO B13113676 4-Ethyl-2-methoxy-N-methylaniline

4-Ethyl-2-methoxy-N-methylaniline

Cat. No.: B13113676
M. Wt: 165.23 g/mol
InChI Key: XXCSFUDTHUTXER-UHFFFAOYSA-N
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Description

4-Ethyl-2-methoxy-N-methylaniline is an aromatic amine derivative characterized by a benzene ring substituted with an ethyl group at the para position (C4), a methoxy group at the ortho position (C2), and a methyl group attached to the nitrogen atom (N-methyl). This compound belongs to the aniline family, where functional group substitutions significantly influence its physicochemical properties, reactivity, and applications. These compounds are often intermediates in pharmaceuticals, agrochemicals, or organic synthesis due to their electron-rich aromatic systems and tunable substituents .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-ethyl-2-methoxy-N-methylaniline

InChI

InChI=1S/C10H15NO/c1-4-8-5-6-9(11-2)10(7-8)12-3/h5-7,11H,4H2,1-3H3

InChI Key

XXCSFUDTHUTXER-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-methoxy-N-methylaniline typically involves the alkylation of 2-methoxyaniline with ethyl halides under basic conditions. The reaction can be catalyzed by various bases such as sodium hydroxide or potassium carbonate. The methylation of the amine group can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or ruthenium complexes can enhance the reaction rates and selectivity. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methoxy-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl or methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary or tertiary amines, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Ethyl-2-methoxy-N-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methoxy-N-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The methoxy and ethyl groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Ethyl-2-methoxy-N-methylaniline with five analogs, focusing on molecular structure, synthesis, physicochemical properties, and safety profiles.

Structural and Functional Group Variations
Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Key Structural Features
4-Ethyl-2-methoxy-N-methylaniline C₁₀H₁₅NO 165.23 (calculated) Ethyl (C4), Methoxy (C2), N-Methyl Ethyl enhances hydrophobicity; N-methyl reduces basicity
4-Methoxy-N-methylaniline C₈H₁₁NO 137.18 Methoxy (C4), N-Methyl Simpler structure; lacks ethyl group
4-Methoxy-2-methyl-N-(o-tolyl)aniline C₁₅H₁₇NO 227.30 Methoxy (C4), Methyl (C2), N-o-tolyl Bulky o-tolyl group sterically hinders reactivity
4-Methoxy-N-(2-methoxyethyl)aniline C₁₀H₁₅NO₂ 181.23 Methoxy (C4), N-(2-methoxyethyl) Ether side chain increases solubility
4-Chloro-…-5-methylaniline () C₁₈H₂₂ClNO 303.83 Chloro (C4), Methoxy (C2), Methyl (C5), N-complex substituent Chlorine enhances electrophilicity
N-[(4-Ethylphenyl)methyl]-2-methylaniline C₁₆H₁₉N 225.33 Ethylphenyl (N-linked), Methyl (C2) Extended aromatic system

Key Observations :

  • Bulky substituents (e.g., o-tolyl in ) reduce reactivity due to steric hindrance, whereas electron-withdrawing groups like chlorine () enhance electrophilicity for substitution reactions . N-substituents (methyl vs. methoxyethyl) modulate basicity and solubility. For example, 4-Methoxy-N-(2-methoxyethyl)aniline () exhibits higher solubility in polar solvents due to its ether side chain .
Physicochemical and Spectroscopic Properties
  • Boiling/Melting Points : Ethyl and methoxy groups increase molecular weight and van der Waals interactions, leading to higher melting points compared to simpler analogs like 4-Methoxy-N-methylaniline (solid, ).
  • Spectroscopy : FT-IR and Raman data for N-substituted anilines () indicate characteristic N-H stretching (3300–3500 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹) for methoxy groups. The absence of N-H peaks in N-methylated derivatives confirms successful alkylation .

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